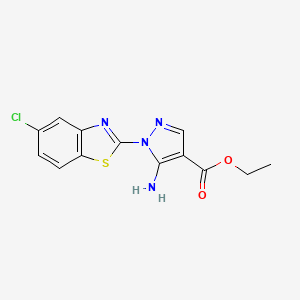

ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Beschreibung

Ethyl-5-Amino-1-(5-Chlor-1,3-benzothiazol-2-yl)-1H-pyrazol-4-carboxylat ist eine synthetische organische Verbindung, die zur Klasse der Benzothiazolderivate gehört.

Eigenschaften

Molekularformel |

C13H11ClN4O2S |

|---|---|

Molekulargewicht |

322.77 g/mol |

IUPAC-Name |

ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H11ClN4O2S/c1-2-20-12(19)8-6-16-18(11(8)15)13-17-9-5-7(14)3-4-10(9)21-13/h3-6H,2,15H2,1H3 |

InChI-Schlüssel |

LIMKOLOMHQEYNR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=CC(=C3)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-5-Amino-1-(5-Chlor-1,3-benzothiazol-2-yl)-1H-pyrazol-4-carboxylat umfasst typischerweise die folgenden Schritte:

Bildung des Benzothiazol-Kerns: Der Benzothiazol-Kern kann durch Cyclisierung von 2-Aminothiophenol mit Chloressigsäure unter sauren Bedingungen synthetisiert werden.

Einführung des Chloratoms: Die Chlorierung des Benzothiazol-Kerns erfolgt unter Verwendung von Thionylchlorid oder Phosphorpentachlorid.

Bildung des Pyrazolrings: Der Pyrazolring wird durch die Reaktion von Hydrazinhydrat mit Ethylacetoacetat gebildet, gefolgt von Cyclisierung.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des chlorierten Benzothiazols mit dem Pyrazolderivat in Gegenwart einer Base wie Kaliumcarbonat.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind jedoch für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierter Synthese und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-5-Amino-1-(5-Chlor-1,3-benzothiazol-2-yl)-1H-pyrazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann zu Nitroderivaten oxidiert werden.

Reduktion: Die Nitroderivate können zu Aminoverbindungen reduziert werden.

Substitution: Das Chloratom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Salpetersäure.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators verwendet.

Substitution: Nucleophile Substitutionsreaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzothiazolderivate, die für bestimmte Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-5-Amino-1-(5-Chlor-1,3-benzothiazol-2-yl)-1H-pyrazol-4-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen:

Antimikrobielle Aktivität: Die Verbindung hemmt das Wachstum von Bakterien und Pilzen, indem sie in ihre Zellwandsynthese und Stoffwechselwege eingreift.

Antikrebsaktivität: Es induziert Apoptose in Krebszellen, indem es bestimmte Signalwege und Enzyme angreift, die an der Zellproliferation und dem Überleben beteiligt sind.

Entzündungshemmende Aktivität: Die Verbindung reduziert Entzündungen, indem sie die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase (COX) hemmt.

Wirkmechanismus

The mechanism of action of ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.

Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Vergleich Mit ähnlichen Verbindungen

Ethyl-5-Amino-1-(5-Chlor-1,3-benzothiazol-2-yl)-1H-pyrazol-4-carboxylat kann mit anderen Benzothiazolderivaten verglichen werden:

Ethyl-5-Amino-1-(5-Brom-1,3-benzothiazol-2-yl)-1H-pyrazol-4-carboxylat: Ähnliche Struktur, aber mit einem Bromatom anstelle von Chlor, was seine biologische Aktivität und Reaktivität verändern kann.

Ethyl-5-Amino-1-(5-Methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-carboxylat: Enthält eine Methylgruppe anstelle von Chlor, was möglicherweise seine Löslichkeit und pharmakokinetischen Eigenschaften beeinflusst.

Die Einzigartigkeit von Ethyl-5-Amino-1-(5-Chlor-1,3-benzothiazol-2-yl)-1H-pyrazol-4-carboxylat liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.